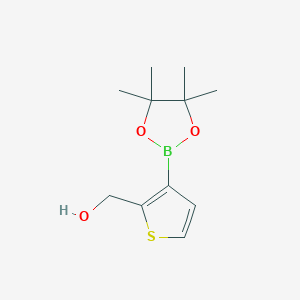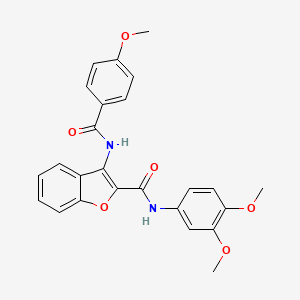
N-(3,4-dimethoxyphenyl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of diseases. For example, it has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of viruses and bacteria. Additionally, the compound has been found to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3,4-dimethoxyphenyl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide is its potential use in the treatment of various diseases. However, there are limitations to its use in lab experiments. The synthesis method is complex and requires expertise in organic chemistry. Additionally, the compound is not readily available and can be expensive to produce.
Direcciones Futuras
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide. One direction is to further investigate its potential use in the treatment of cancer. Studies have shown that the compound can inhibit the growth and proliferation of cancer cells, and further research is needed to determine its effectiveness in clinical trials. Another direction is to investigate its potential use in the treatment of viral and bacterial infections. The compound has been found to inhibit the replication of viruses and bacteria, and further research is needed to determine its effectiveness in treating these infections. Additionally, future research could focus on improving the synthesis method to make the compound more readily available and cost-effective.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxyphenyl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide involves a multi-step process that includes the use of various reagents and solvents. The synthesis method is complex and requires expertise in organic chemistry. The compound can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 2-hydroxybenzofuran-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide to yield N-(3,4-dimethoxyphenyl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has been studied for its potential use in the treatment of various diseases such as cancer, HIV, and hepatitis B.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[(4-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-30-17-11-8-15(9-12-17)24(28)27-22-18-6-4-5-7-19(18)33-23(22)25(29)26-16-10-13-20(31-2)21(14-16)32-3/h4-14H,1-3H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQXTUCTRFHHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Thiaspiro[3.5]nonan-7-one](/img/structure/B2855043.png)

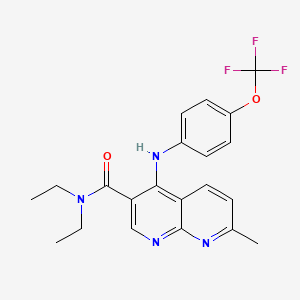
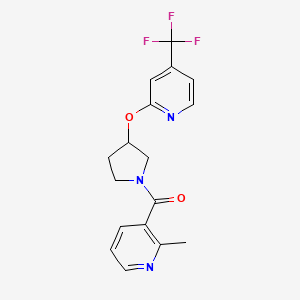
![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2855054.png)


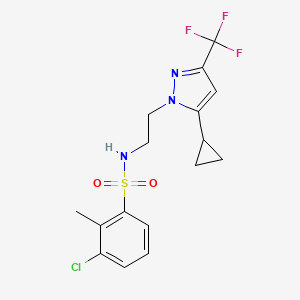
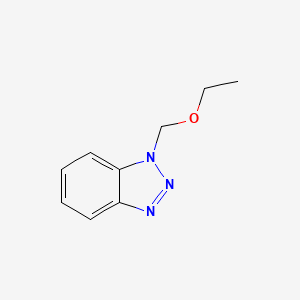
![1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2855063.png)
![1-(4-Chlorophenyl)-3-hydroxy-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2855064.png)
amino}oxy)carbonyl]oxy}-2-methylpropane](/img/structure/B2855065.png)
